molecular formula C16H19NO3S B2772174 2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 2361795-29-9

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2772174
CAS No.: 2361795-29-9
M. Wt: 305.39
InChI Key: FLEQGWOCYNTDMY-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of 2-hydroxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzenamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide
  • 2-Methoxy-4,5-dimethyl-N-(1-methylethyl)benzenemethanamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups provides a versatile platform for further functionalization and exploration in various applications.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-5-7-14(8-6-11)17-21(18,19)16-10-13(3)12(2)9-15(16)20-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEQGWOCYNTDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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